3-(2,3-dihydro-1H-inden-5-yl)-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydro-1H-inden-5-yl)-4-methylpentanoic acid is a complex organic compound characterized by its unique structure, which includes an indenyl group attached to a 4-methylpentanoic acid moiety
Mechanism of Action
Target of Action
A related compound, caprylic acid, has been found to bind toSerine hydroxymethyl transferase . This enzyme plays a crucial role in the one-carbon metabolic pathway, which is essential for DNA synthesis and repair, as well as the synthesis of amino acids and other biomolecules .
Mode of Action
It can be inferred that the compound may interact with its target enzyme, potentially altering its activity and affecting the biochemical pathways it is involved in .
Biochemical Pathways
Given the potential target of this compound, it may affect theone-carbon metabolic pathway . This pathway is crucial for various cellular processes, including DNA synthesis and repair, and the synthesis of amino acids and other biomolecules .
Result of Action
Based on its potential target, it can be inferred that the compound may have significant effects on cellular metabolism and dna synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-4-methylpentanoic acid typically involves multiple steps, starting with the preparation of the indenyl group. One common approach is the Friedel-Crafts alkylation of indene with an appropriate alkyl halide under acidic conditions. Subsequent steps may include oxidation, reduction, and esterification reactions to introduce the 4-methylpentanoic acid moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or alkyl lithium compounds.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or alkanes.
Substitution: Generation of various substituted indenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for conditions related to inflammation and infection.
Industry: The compound's unique properties make it valuable in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Indole derivatives
2,3-Dihydro-1H-inden-5-yl compounds
Other substituted pentanoic acids
Uniqueness: 3-(2,3-Dihydro-1H-inden-5-yl)-4-methylpentanoic acid stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Biological Activity
3-(2,3-Dihydro-1H-inden-5-yl)-4-methylpentanoic acid is a compound of interest due to its structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C15H22O2
- Molecular Weight : 234.34 g/mol
- IUPAC Name : this compound
The presence of the dihydroindene moiety may contribute to its unique biological properties, particularly in cancer research and anti-inflammatory applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of dihydroindene have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. A study demonstrated that certain derivatives exhibited significant antiproliferative activity against various cancer cell lines.
Compound | IC50 (µM) | Inhibition (%) |
---|---|---|
Compound 12d | 3.24 ± 0.10 | 59.81 ± 3.84 |
CA-4 (Control) | 1.99 ± 0.15 | 78.55 ± 1.85 |
These results indicate that modifications to the dihydroindene structure can enhance anticancer efficacy, with specific substitutions leading to improved binding at the colchicine site on tubulin .
The mechanism by which these compounds exert their effects often involves:
- Tubulin Binding : Compounds like this compound may bind to the colchicine site of tubulin, inhibiting microtubule formation and disrupting mitotic processes.
- Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways associated with cell death.
- Cell Cycle Arrest : Studies have shown that certain derivatives can cause cell cycle arrest at the G2/M phase, preventing further cell division and growth .
Anti-inflammatory Effects
In addition to anticancer properties, there is emerging evidence regarding the anti-inflammatory potential of this compound class. The structural attributes of this compound suggest it may modulate inflammatory pathways through:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been reported to reduce levels of TNF-alpha and IL-6 in vitro.
- Regulation of Immune Responses : The compound may influence T-cell activation and proliferation, which are critical in inflammatory responses .
Study on Cancer Cell Lines
A notable study focused on a series of dihydroindene derivatives, including those structurally related to this compound. The findings indicated that these compounds exhibited:
- Significant inhibition rates against various cancer cell lines (K562, HeLa).
- Dose-dependent effects , with lower concentrations yielding substantial growth inhibition.
The study emphasized the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yl)-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-10(2)14(9-15(16)17)13-7-6-11-4-3-5-12(11)8-13/h6-8,10,14H,3-5,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYZJFXVXGDICZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=CC2=C(CCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.